Ethyl 2-hydroxy-5-octadecylbenzoate
Description
Ethyl 2-hydroxy-5-octadecylbenzoate is an ester derivative of benzoic acid with a hydroxyl (-OH) group at the 2-position and a long-chain octadecyl (C₁₈H₃₇) substituent at the 5-position of the aromatic ring. The ethyl ester group (-COOCH₂CH₃) contributes to its lipophilic character, while the hydroxyl group introduces polarity.
Properties
CAS No. |
143857-36-7 |
|---|---|
Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-octadecylbenzoate |
InChI |
InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3 |
InChI Key |
LGZKUSLHVFTLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.
Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-hydroxy-5-octadecylbenzoate with three analogous esters: ethyl palmitate, ethyl 2-methoxybenzoate, and ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate. Key differences in substituents, solubility, and functional roles are highlighted.
Key Findings:
Substituent Effects on Solubility: this compound’s long alkyl chain (C₁₈) likely reduces water solubility compared to ethyl 2-methoxybenzoate, which has a smaller methoxy group and higher ethanol solubility . Ethyl palmitate, with a shorter C₁₅ chain, is similarly hydrophobic, aligning with its use in insect pheromone studies .
Structural Complexity and Applications: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, with diphenyl and alkyne groups, serves as a synthetic intermediate in alkynylation reactions . In contrast, this compound’s simpler structure may prioritize stability over reactivity.
Biological Activity :
- Ethyl palmitate is implicated in insect neurobehavioral studies , while ethyl acetate extracts of plants (e.g., black pepper) show antifungal properties . This compound’s bioactivity remains unexplored in the evidence.
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